1-Methylpyrazin-1-ium

Description

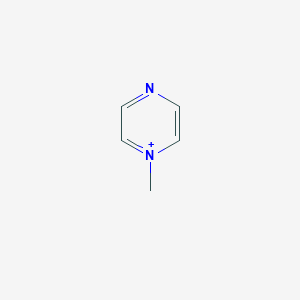

1-Methylpyrazin-1-ium is a quaternary ammonium compound derived from pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The methylation of pyrazine at the N1 position results in a positively charged species, often stabilized as salts such as 3-amino-1-methylpyrazin-1-ium iodide (C₅H₈N₃⁺·I⁻) or chloride . This compound is synthesized via the reaction of 2-aminopyrazine with methyl iodide in carbon tetrachloride, yielding a moderate yield of the iodized product .

Crystallographic studies reveal that 3-amino-1-methylpyrazin-1-ium iodide crystallizes in the monoclinic space group P2₁/n with lattice parameters:

Properties

CAS No. |

17066-96-5 |

|---|---|

Molecular Formula |

C5H7N2+ |

Molecular Weight |

95.12 g/mol |

IUPAC Name |

1-methylpyrazin-1-ium |

InChI |

InChI=1S/C5H7N2/c1-7-4-2-6-3-5-7/h2-5H,1H3/q+1 |

InChI Key |

BSNHVVCFZSILST-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=NC=C1 |

Canonical SMILES |

C[N+]1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-1-methylpyrazin-1-ium Chloride

The chloride analog shares structural similarities with the iodide salt but exhibits differences in lattice parameters and hydrogen bonding due to the smaller ionic radius of Cl⁻. For example:

- Bond Distances : The N–C bond lengths in the pyrazinium ring are nearly identical (~1.33–1.35 Å), but the C–I bond in the iodide (2.15 Å) is longer than the C–Cl bond (1.76 Å), reflecting ionic size differences .

- Hydrogen Bonding : The iodide salt forms stronger N–H···I interactions (2.9–3.1 Å), while the chloride analog forms shorter N–H···Cl bonds (2.6–2.8 Å), influencing packing efficiency .

1-Methylpyrazinium Derivatives with Substituent Variations

- 3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one : This compound, featuring a fused pyrrolo-oxazine ring, lacks the quaternary ammonium charge but shares a heterocyclic nitrogen framework. Its synthesis involves different intermediates (e.g., peramine precursors), and its planar structure contrasts with the pyrazinium ring’s slight puckering .

- Its molecular weight (115.18 g/mol) and applications in pharmaceuticals differ significantly from 1-methylpyrazin-1-ium derivatives .

Pyrazine-Based Ligands in Coordination Chemistry

- BAY 87-2243: A pyrazolyl-pyridine derivative with a trifluoromethoxy phenyl group, this compound demonstrates how methylation at non-nitrogen positions (e.g., pyridine or pyrazole rings) alters electronic properties and bioactivity compared to this compound .

- [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine : This hybrid structure combines pyrazine with a piperidine ring, enhancing steric bulk and altering metal-binding selectivity relative to simpler pyrazinium salts .

Comparative Data Tables

Table 1: Crystallographic Parameters of Selected Pyrazinium Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | Reference |

|---|---|---|---|---|---|---|

| 3-Amino-1-methylpyrazin-1-ium iodide | P2₁/n | 6.9759 | 13.2966 | 8.3668 | 90.95 | |

| 3-Amino-1-methylpyrazin-1-ium chloride | P2₁/c | 7.102 | 12.854 | 8.221 | 90.0 |

Table 2: Key Bond Distances (Å) in Pyrazinium Derivatives

| Bond Type | This compound Iodide | This compound Chloride | Allen et al. (1987) Reference |

|---|---|---|---|

| N1–C2 | 1.34 | 1.33 | 1.34 ± 0.02 |

| C2–N3 | 1.32 | 1.31 | 1.33 ± 0.01 |

| C–X (X = I, Cl) | 2.15 (C–I) | 1.76 (C–Cl) | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.